molecular formula C13H23NO5 B6181651 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid CAS No. 2613384-57-7

4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid

Cat. No.: B6181651
CAS No.: 2613384-57-7
M. Wt: 273.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient synthesis and the application of green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group provides stability to the amine functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine . This allows for the sequential modification of the molecule, facilitating the synthesis of complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid is unique due to its oxazepane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it a valuable intermediate in the synthesis of specialized molecules .

Properties

CAS No.

2613384-57-7

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.